1-(Benzylamino)cyclobutane-1-carbonitrile hydrochloride
Description
1-(Benzylamino)cyclobutane-1-carbonitrile hydrochloride (CAS: 1909306-63-3) is a cyclobutane-derived compound featuring a benzylamino group and a nitrile substituent, with a hydrochloride counterion enhancing its solubility in polar solvents. It is primarily used in research and development (R&D) for pharmaceutical and chemical synthesis applications, though specific biological targets or mechanisms remain undisclosed in available literature . The compound’s structural uniqueness lies in the strained cyclobutane ring, which may influence its reactivity and binding properties in drug discovery contexts.
Properties
IUPAC Name |
1-(benzylamino)cyclobutane-1-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c13-10-12(7-4-8-12)14-9-11-5-2-1-3-6-11;/h1-3,5-6,14H,4,7-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVOGNZTXGENLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylamino)cyclobutane-1-carbonitrile hydrochloride typically involves the reaction of cyclobutanone with benzylamine, followed by the introduction of a nitrile group. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Benzylamino)cyclobutane-1-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclobutane ring.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted cyclobutane derivatives depending on the substituent introduced.
Scientific Research Applications
Organic Synthesis
1-(Benzylamino)cyclobutane-1-carbonitrile hydrochloride serves as an important building block in organic synthesis. Its unique structure allows for the introduction of diverse functional groups through various chemical reactions, including oxidation, reduction, and substitution. This versatility makes it useful for creating complex molecules in pharmaceutical chemistry.
Chemical Reactions
- Oxidation : Can be oxidized to form corresponding oxides using agents like potassium permanganate or chromium trioxide.
- Reduction : The nitrile group can be reduced to an amine using lithium aluminum hydride or hydrogen gas.
- Substitution : The benzylamino group can be substituted with other functional groups, enabling the synthesis of novel compounds.
Research has indicated that this compound may exhibit biological activity, making it a candidate for further investigation in medicinal chemistry. Studies have explored its interactions with various biomolecules, potentially leading to therapeutic applications.
Medicinal Chemistry
In the realm of drug development, this compound is being investigated for its therapeutic properties. Its structural characteristics may contribute to the design of new drugs targeting various diseases. Preliminary studies suggest potential efficacy against certain cancer cell lines, warranting further exploration.
Industrial Applications
The compound is also utilized in the production of specialty chemicals and materials within the chemical industry. Its ability to undergo various transformations makes it valuable for developing new materials with specific properties.
Uniqueness
The presence of both the benzylamino and carbonitrile groups in this compound provides distinct chemical properties that enhance its reactivity and applicability compared to similar compounds.
Mechanism of Action
The mechanism of action of 1-(Benzylamino)cyclobutane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The nitrile group may also play a role in binding to active sites or forming covalent bonds with target molecules .
Comparison with Similar Compounds
1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride (CAS: 1207894-63-0)
- Structure: Features a benzyloxy group, carboxylic acid, and amino substituents on the cyclobutane ring.
- Molecular Formula: C₁₂H₁₆ClNO₃; Molecular Weight: 257.71 g/mol.
- Key Differences: The carboxylic acid and benzyloxy groups increase polarity and hydrogen-bonding capacity compared to the nitrile and benzylamino groups in the target compound. This enhances solubility in aqueous media but may reduce membrane permeability .
1-(Aminomethyl)cyclobutane-1-sulfonamide Hydrochloride
- Structure: Contains a sulfonamide group and aminomethyl substituent.
- Molecular Formula : C₅H₁₃ClN₂O₂S; Molecular Weight : ~200.5 g/mol (calculated).
- Key Differences: Sulfonamide groups are known for enzyme inhibition (e.g., carbonic anhydrase), suggesting divergent pharmacological applications compared to nitrile-containing analogs. The smaller molecular size may improve metabolic stability .
Cyclopropane Analogs
1-(Methylamino)cyclopropane-1-carbonitrile Hydrochloride (CAS: 2225146-97-2)
- Structure: Cyclopropane ring with methylamino and nitrile groups.
- Molecular Formula : C₅H₈ClN₂; Molecular Weight : ~131.5 g/mol (calculated).
- Reduced steric bulk may enhance binding to compact biological targets .
Benzyl vs. Heteroaromatic Derivatives
1-(Benzo[b]thiophen-3-yl)ethan-1-amine Hydrochloride (CAS: 117234-06-7)
- Structure : Substitutes benzyl with a benzo[b]thiophene group.
- Molecular Formula : C₁₀H₁₂ClNS; Molecular Weight : 213.72 g/mol.
- This contrasts with the benzyl group’s simpler hydrophobic profile .
Ester-Functionalized Cyclobutanes
Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride (CAS: 1247180-93-3)
- Structure: Cyclobutane with methyl ester and methylamino groups.
- Molecular Formula: C₇H₁₃NO₂·HCl; Molecular Weight: 179.64 g/mol.
- Key Differences : The ester group offers hydrolytic instability under physiological conditions, making it suitable as a prodrug moiety. This contrasts with the nitrile group’s resistance to hydrolysis, which may enhance in vivo stability .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|---|
| 1-(Benzylamino)cyclobutane-1-carbonitrile HCl | 1909306-63-3 | C₁₂H₁₄ClN₂ | ~221.5 | Nitrile, Benzylamino | R&D (unspecified) |
| 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid HCl | 1207894-63-0 | C₁₂H₁₆ClNO₃ | 257.71 | Carboxylic Acid, Benzyloxy | Solubility-driven formulations |
| 1-(Aminomethyl)cyclobutane-1-sulfonamide HCl | N/A | C₅H₁₃ClN₂O₂S | ~200.5 | Sulfonamide, Aminomethyl | Enzyme inhibition |
| 1-(Methylamino)cyclopropane-1-carbonitrile HCl | 2225146-97-2 | C₅H₈ClN₂ | ~131.5 | Nitrile, Cyclopropane | High-reactivity synthesis |
| 1-(Benzo[b]thiophen-3-yl)ethan-1-amine HCl | 117234-06-7 | C₁₀H₁₂ClNS | 213.72 | Benzo[b]thiophene | Receptor-targeted drug design |
| Methyl 1-(Methylamino)cyclobutanecarboxylate HCl | 1247180-93-3 | C₇H₁₃NO₂·HCl | 179.64 | Ester, Methylamino | Prodrug development |
Biological Activity
1-(Benzylamino)cyclobutane-1-carbonitrile hydrochloride is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHN·HCl
- Molecular Weight : 186.26 g/mol
- CAS Number : 1184134-16-4
The compound features a cyclobutane ring substituted with a benzylamino group and a nitrile functional group, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with biomolecules. The benzylamino group can engage in interactions with enzymes or receptors, potentially modulating their activity. The nitrile group may facilitate binding to active sites or form covalent bonds with target molecules, enhancing its therapeutic potential .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds can inhibit protein methyltransferases (PMTs), which are critical in regulating gene expression and cellular processes. Inhibitors of PMTs have been linked to potential therapeutic effects in cancer treatment .
Cytotoxicity and Antiproliferative Effects
Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to reduce cell viability in NIH 3T3 cells, indicating potential applications in oncology .
Table 1: Summary of Biological Activities
Case Studies
- Protein Methyltransferase Inhibition : A study highlighted that compounds structurally similar to this compound effectively inhibited GLP and G9a methyltransferases, critical for epigenetic regulation. The mechanism involved competitive inhibition with peptide substrates .
- Cytotoxicity Assessment : In vitro assays using human cancer cell lines demonstrated significant antiproliferative effects, suggesting that this compound could be a candidate for further development as an anticancer agent .
Q & A
Q. What are the established synthetic methodologies for preparing 1-(benzylamino)cyclobutane-1-carbonitrile hydrochloride?
The compound is typically synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, similar cyclobutane carbonitrile derivatives are prepared using Pd₂dba₃ catalysts with Xantphos ligands in tetrahydrofuran (THF), followed by purification via flash chromatography . Reductive amination or cyclization of pre-functionalized cyclobutane precursors may also be employed, with careful control of stoichiometry to minimize byproducts.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Structural validation relies on:
- ¹H NMR : Characteristic chemical shifts for the cyclobutane ring (δ ~2.0–3.0 ppm, multiplet patterns) and benzylamino protons (δ ~4.0–4.5 ppm) .
- LCMS : Molecular ion peaks (e.g., m/z = 267.2 [M+H]⁺ for related derivatives) and purity assessment via AUC (≥95%) .
- FT-IR : Stretching vibrations for nitrile (C≡N, ~2200–2260 cm⁻¹) and ammonium hydrochloride (N–H⁺, ~2500–3000 cm⁻¹) .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
Based on analogous hydrochlorides (e.g., benzylamine hydrochloride), it may cause skin/eye irritation (GHS Category 2). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at −20°C in airtight containers. Waste must be segregated and disposed via certified biohazard protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in palladium-catalyzed syntheses?
Key parameters include:
- Ligand selection : Bulky ligands like Xantphos improve regioselectivity in cross-coupling steps .
- Solvent choice : THF or DCM enhances solubility of intermediates, while EtOH/H₂O mixtures facilitate oxidation (e.g., thioether to sulfonyl groups) .
- Temperature control : Reflux conditions (e.g., 80–100°C) for Pd-mediated reactions, with room-temperature stirring for oxidation steps .
- Catalyst loading : Pd₂dba₃ at 2–5 mol% balances cost and efficiency .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies may arise from purity variations or assay conditions. Strategies include:
- Orthogonal assays : Validate target engagement using SPR, ITC, or cellular thermal shift assays (CETSA).
- Impurity profiling : Use reference standards (e.g., 4-(benzylamino)butanenitrile hydrochloride) to identify byproducts affecting bioactivity .
- Dose-response studies : Confirm activity thresholds across multiple cell lines or enzymatic preparations .
Q. What mechanistic insights explain byproduct formation during cyclobutane ring functionalization?
Byproducts often stem from:
- Ring strain : Cyclobutane’s high angle strain promotes unintended ring-opening under acidic/basic conditions.
- Competitive pathways : In Pd-catalyzed reactions, aryl halide dimerization or ligand decomposition may occur. Mitigation involves:
Q. How does the nitrile group influence the compound’s reactivity in medicinal chemistry applications?
The nitrile moiety:
- Enhances metabolic stability by resisting hydrolysis compared to esters or amides.
- Participates in click chemistry (e.g., tetrazine ligation) for bioconjugation, as seen in tetrazine-functionalized benzylamine derivatives .
- Modulates electronic effects on the cyclobutane ring, altering binding affinity in enzyme inhibition studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
